Proglinazine-ethyl
Overview
Description
Proglinazine-ethyl (also known as N-ethyl-proglinazine) is a synthetic compound that has been used in laboratory experiments since the late 1960s. It is a compound of the benzazepine family, and it has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. This compound has also been used in studies of the effects of drugs on the gastrointestinal system, as well as in studies of the effects of drugs on the reproductive system.
Scientific Research Applications
Mutagenic Research
Proglinazine-ethyl has been studied for its mutagenic effects, particularly in the context of its potent mutagenic properties in mouse spermatogonia. Research by Russell et al. (1979) found that ethylnitrosourea, a related compound, was significantly more mutagenic than other chemicals known at the time, suggesting potential use in studying mutagenesis in mice (Russell et al., 1979). Similarly, Hitotsumachi et al. (1985) demonstrated that repeated doses of ethylnitrosourea in mouse stem-cell spermatogonia increased the mutagenic effectiveness, indicating its utility in genetic research (Hitotsumachi et al., 1985).
Cerebrovascular Research
This compound's implications in cerebrovascular research are highlighted by Altura et al. (1983), who studied ethyl alcohol's effects on rat cerebral arterioles and venules. This research suggested that substances like this compound could be critical in understanding alcohol-induced cerebrovasospasm and potentially in treating conditions like hypertension and stroke in heavy alcohol users (Altura et al., 1983).
Anticancer Research
The potential anticancer applications of this compound are evident in the work of Temple and Rener (1989), who found that ethyl derivatives showed antitumor activity in various in vivo experiments. The study indicated significant differences in potency between isomers of these compounds, suggesting their relevance in developing new anticancer treatments (Temple & Rener, 1989).
Pharmacological Activity
This compound's pharmacological activity, especially its anti-inflammatory and analgesic actions, was explored by Abignente et al. (1992). They examined ethyl derivatives for their potential in treating inflammatory conditions, further demonstrating the chemical's diverse therapeutic applications (Abignente et al., 1992).
Toxicological Studies
Ethyl derivatives, related to this compound, have been subjected to various toxicological studies. Pruss (1969) investigated the effects of a similar compound on canine cardiovascular systems, indicating the importance of these studies in understanding potential adverse effects in medical applications (Pruss, 1969).
properties
IUPAC Name |
ethyl 2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O2/c1-4-18-7(17)5-12-9-14-8(11)15-10(16-9)13-6(2)3/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQADVTSTCZBBOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058455 | |
Record name | Proglinazine-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68228-18-2 | |
Record name | Proglinazine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68228-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proglinazine-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proglinazine-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROGLINAZINE-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SZ80G96C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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